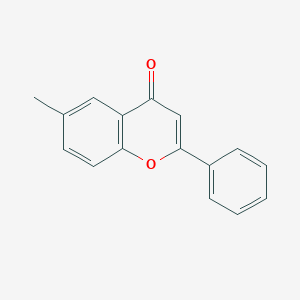

6-Methylflavone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJBXPAMJLUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351008 | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-75-8 | |

| Record name | 6-Methyl-2-phenyl-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Methylflavone in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylflavone and its derivatives are synthetic flavonoids investigated for their neuroprotective and therapeutic potential. These compounds have demonstrated a range of effects in neuronal cells, primarily through the modulation of inhibitory neurotransmission and anti-inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key data, experimental methodologies, and the signaling pathways involved.

Core Mechanisms of Action

The neuroprotective effects of this compound and its analogs, such as 2′-methoxy-6-methylflavone (2'MeO6MF), are attributed to two primary mechanisms:

-

Positive Allosteric Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Specifically, derivatives like 2'MeO6MF have been shown to increase tonic inhibitory currents mediated by extrasynaptic, δ-subunit-containing GABA-A receptors.[3][4] This enhancement of GABAergic inhibition helps to counteract excitotoxicity, a major contributor to neuronal damage in conditions like stroke.[5] The modulation can occur at sites independent of the flumazenil-sensitive benzodiazepine (B76468) binding site, suggesting a novel interaction.[1][2]

-

Anti-Inflammatory Signaling: Beyond its effects on neurotransmission, 2'MeO6MF exhibits significant anti-inflammatory properties. It has been shown to dampen the inflammatory response following ischemic injury by reducing the activity of NF-κB (nuclear factor-kappa B).[3][6] This leads to a decrease in the production and circulation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[3][7] This anti-inflammatory action is mediated, at least in part, through the AKT signaling pathway.[3][4]

Signaling Pathways

The dual mechanisms of action of this compound derivatives involve distinct but complementary signaling pathways that culminate in neuroprotection.

The primary effect on neuronal excitability is achieved through the potentiation of GABA-A receptor function.

Caption: this compound enhances GABA-A receptor-mediated inhibition.

In response to inflammatory stimuli, this compound derivatives can suppress the downstream inflammatory cascade.

Caption: 2'MeO6MF suppresses the NF-κB inflammatory pathway via AKT.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative findings from experimental studies on this compound and its derivatives.

| Compound | Parameter | Value/Effect | Experimental System |

| 2'-methoxy-6-methylflavone | Effective Concentration | 0.1–10 µM | Increased GABA-A receptor tonic currents.[3][4] |

| 2'-methoxy-6-methylflavone | In vivo Dose (Ischemia) | 0.1–30 mg/kg | Dose-dependently decreased infarct volume.[3][5] |

| 2'-methoxy-6-methylflavone | Cytokine Reduction (30mg/kg) | Significant decrease in IL-1β, IFN-γ, and TNF-α | In vivo stroke model.[3] |

| 6-methylflavanone | GABA Potentiation (α2β2γ2L) | 417% enhancement | Recombinant GABA-A receptors in Xenopus oocytes.[2] |

| 6-methylflavanone | GABA Potentiation (α1β2γ2L) | 120% enhancement | Recombinant GABA-A receptors in Xenopus oocytes.[2] |

| 6-hydroxyflavone (B191506) | Receptor Preference | α2- and α3-containing subtypes | HEK 293T cells.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

-

Objective: To measure GABA-A receptor-mediated tonic currents in neurons.

-

Methodology:

-

Slice Preparation: Prepare acute brain slices from the region of interest (e.g., peri-infarct cortex).[3]

-

Recording: Obtain whole-cell voltage-clamp recordings from identified neurons (e.g., layer 2/3 pyramidal neurons).[4] Cells are typically voltage-clamped at +10 mV to measure outward currents.

-

Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound (e.g., 2'MeO6MF at 0.1–10 µM).[3][4]

-

Data Acquisition: Record baseline current. Apply a GABA-A receptor antagonist (e.g., SR95531 or bicuculline) to block all GABA-A receptor activity. The difference in the holding current before and after antagonist application quantifies the tonic current.[1][4]

-

Analysis: Compare the magnitude of the tonic current in control versus drug-treated cells.

-

-

Objective: To assess the neuroprotective effects of a compound in an in vivo model of stroke.

-

Methodology:

-

Animal Preparation: Anesthetize the subject animal (e.g., mouse).

-

Photosensitizer Injection: Intravenously inject a photosensitive dye (e.g., Rose Bengal).

-

Photo-irradiation: Expose a specific region of the cerebral cortex to a focused cold light source to induce a localized clot and subsequent infarct.

-

Drug Administration: Administer the test compound (e.g., 2'MeO6MF at various doses) or vehicle intraperitoneally at specific time points post-ischemia (e.g., 1, 3, and 6 hours).[3][7]

-

Functional Assessment: Perform behavioral tests (e.g., motor function tests) at various time points post-stroke to assess functional recovery.[3]

-

Histological Analysis: At the study endpoint, perfuse the animal and collect the brain. Stain brain sections with a marker like cresyl violet to visualize and quantify the infarct volume.[3]

-

-

Objective: To measure the effect of a compound on NF-κB activation in an inflammatory context.

-

Methodology:

-

Cell Culture: Use a suitable cell line, such as a macrophage cell line (e.g., RAW 264.7) engineered with an NF-κB reporter system.[3][6]

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[3][7]

-

Treatment: Co-treat the cells with the test compound (e.g., 2'MeO6MF) at various concentrations.

-

Measurement: Quantify the activity of the reporter gene (e.g., secreted alkaline phosphatase or luciferase), which is proportional to NF-κB activity.

-

Inhibitor Control: To confirm pathway dependence, use a specific inhibitor (e.g., the pan-AKT inhibitor GSK690693) to verify if the compound's effect is blocked.[3][4]

-

The logical flow for investigating a novel neuroprotective compound like this compound typically follows a multi-stage process from in vitro characterization to in vivo validation.

Caption: A logical workflow for preclinical evaluation of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.au.dk [pure.au.dk]

- 8. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic 6-Methylflavone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic 6-methylflavone, a derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activities, with a primary focus on its neuroprotective and anti-inflammatory effects. The document details the modulation of GABAA receptors and the inhibition of the NF-κB signaling pathway as key mechanisms of action. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological profile.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities.[1] Synthetic modifications to the flavonoid scaffold, such as the introduction of a methyl group at the 6-position of the A-ring, can significantly alter their pharmacological properties, often enhancing their bioavailability and efficacy.[2] this compound and its derivatives have demonstrated promising therapeutic potential, particularly in the context of neurological and inflammatory disorders.[2][3][4] This guide synthesizes the current scientific knowledge on the biological activity of synthetic this compound, providing a technical resource for researchers and drug development professionals.

Key Biological Activities

The primary biological activities of this compound and its derivatives, notably 2'-methoxy-6-methylflavone, are centered around neuroprotection and anti-inflammation.[3][4] These effects are primarily mediated through the modulation of GABAA receptors and the inhibition of the pro-inflammatory NF-κB signaling pathway.

Neuroprotection

Synthetic this compound derivatives have shown significant neuroprotective effects in preclinical models of stroke.[3][4] Treatment with 2'-methoxy-6-methylflavone has been demonstrated to dose-dependently decrease infarct volume and improve functional recovery following focal cerebral ischemia.[3][4] This neuroprotective action is attributed to its ability to potentiate tonic inhibition via δ-containing GABAA receptors.[3][4]

Anti-inflammatory Activity

This compound and its analogs exhibit potent anti-inflammatory properties.[2] They have been shown to dampen the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.[3][4] Some studies have also investigated the potential of methylflavones to inhibit nitric oxide (NO) production in stimulated macrophages.[2]

Other Potential Activities

While the primary focus of research has been on neuroprotection and anti-inflammation, other potential biological activities of this compound include antioxidant and anticancer effects, though these are less extensively studied for this specific compound compared to other flavonoids.[1][5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: GABAA Receptor Modulation

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| This compound | Rat Cortical Membranes | Radioligand Binding ([³H]-Ro-15-1788) | pKi | 6.74 | [6] |

| This compound | Rat Cortical Membranes | Radioligand Binding ([³H]-flumazenil) | pKi | 6.9 | [6] |

| 2'-Methoxy-6-methylflavone | δ-containing GABAA receptors | Electrophysiology | Effective Concentration | 0.1–10 µM | [3][4] |

Table 2: Neuroprotective and Anti-inflammatory Effects

| Compound | Model | Parameter | Dose/Concentration | Effect | Reference |

| 2'-Methoxy-6-methylflavone | Photothrombotic stroke in mice | Infarct Volume | 30 mg/kg | Significant decrease | [4] |

| 2'-Methoxy-6-methylflavone | LPS-stimulated macrophage cell line | NF-κB Activity | Not specified | Dampened LPS-induced elevation | [3][4] |

| 2'-Methoxy-6-methylflavone | Stroke in mice | Circulating Cytokines (IL-1β, TNF-α, IFN-γ) | Not specified | Dampened stroke-induced increase | [3][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of flavones is the Baker-Venkataraman rearrangement. A general procedure is outlined below:

-

Acetophenone (B1666503) Protection: The hydroxyl group of a substituted 2-hydroxyacetophenone (B1195853) is protected, for example, as a methoxymethyl (MOM) ether.

-

Claisen-Schmidt Condensation: The protected acetophenone is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) to form a chalcone (B49325).

-

Cyclization: The chalcone is cyclized to the flavanone (B1672756) using a suitable reagent like sodium acetate.

-

Oxidation: The flavanone is oxidized to the flavone using an oxidizing agent such as iodine in DMSO.

-

Deprotection: The protecting group is removed to yield the final flavone.

Note: For the synthesis of this compound, 2-hydroxy-5-methylacetophenone would be a suitable starting material.

In Vivo Photothrombotic Stroke Model

This model is used to induce a focal ischemic lesion in the cortex of rodents.[7]

-

Anesthesia: The animal (e.g., mouse) is anesthetized.

-

Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is administered systemically (e.g., intraperitoneally).

-

Cranial Exposure: The skull is exposed over the target cortical area.

-

Photoactivation: A cold light source is focused on the target area for a specific duration. The light activates the photosensitizer in the blood vessels, leading to endothelial damage, platelet aggregation, and thrombus formation, resulting in a focal stroke.

-

Post-operative Care and Assessment: The animal is allowed to recover, and neurological deficits and infarct volume are assessed at later time points.

Measurement of Cytokine Levels

Cytokine levels in plasma or cell culture supernatants can be measured using several immunoassays.[4]

-

Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method to quantify a single cytokine. A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.

-

Multiplex Bead Array: This method allows for the simultaneous measurement of multiple cytokines. Beads coated with different capture antibodies are incubated with the sample. A mixture of biotinylated detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin) is then added. The fluorescence intensity of each bead population is measured using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of this compound.

Caption: GABAA Receptor Modulation by this compound Derivatives.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Experimental Workflow for Assessing Biological Activity.

Conclusion

Synthetic this compound and its derivatives represent a promising class of compounds with significant neuroprotective and anti-inflammatory activities. Their mechanisms of action, involving the modulation of GABAA receptors and inhibition of the NF-κB pathway, provide a solid foundation for further drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing synthetic flavonoid. Further studies are warranted to fully elucidate the structure-activity relationships and to explore other potential therapeutic applications.

References

- 1. Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke | eNeuro [eneuro.org]

- 2. Video: Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies [jove.com]

- 3. sanguinebio.com [sanguinebio.com]

- 4. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photothrombotic Middle Cerebral Artery Occlusion in Mice: A Novel Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylflavone CAS 29976-75-8 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylflavone (CAS 29976-75-8)

Introduction

This compound, with the CAS Registry Number 29976-75-8, is a synthetic flavonoid derivative characterized by a flavone (B191248) backbone with a methyl group substitution at the 6-position.[1] As a member of the flavonoid class, it is investigated for a variety of potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Notably, it has been identified as a positive allosteric modulator of GABAᴀ receptors, suggesting potential applications in neuroscience and pharmacology.[1][3] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and insights into its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in experimental settings, formulation development, and computational modeling.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29976-75-8 | [4] |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [2] |

| Appearance | White to beige crystalline solid or powder. | [2] |

| Melting Point | 118-123 °C | [2] |

| Solubility | Water: Insoluble / Limited solubility.[1] DMSO: ≥40.4 mg/mL.[1] Ethanol (B145695): ≥35.2 mg/mL.[1] Acetone: Soluble.[1] | |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

| Storage | Store at 2-8°C. | [2] |

Table 2: Computed Molecular Descriptors and Identifiers

| Descriptor | Value | Source(s) |

| IUPAC Name | 6-methyl-2-phenylchromen-4-one | [4] |

| InChI Key | NOQJBXPAMJLUSS-UHFFFAOYSA-N | [4] |

| Canonical SMILES | Cc1ccc2OC(=CC(=O)c2c1)c3ccccc3 | [4] |

| XLogP3 | 3.9 | |

| Topological Polar Surface Area | 26.3 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe standard protocols for the synthesis and characterization of this compound.

Synthesis of this compound via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classical and reliable method for synthesizing flavones.[5][6] The process involves the conversion of a 2-hydroxyacetophenone (B1195853) to a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[5][7]

Workflow for Synthesis of this compound

Methodology:

-

Esterification: Dissolve 2'-Hydroxy-5'-methylacetophenone in pyridine. Add benzoyl chloride to the solution. An exothermic reaction occurs. Allow the mixture to stand for 20-30 minutes. Pour the reaction mixture into dilute hydrochloric acid with ice to precipitate the ester product, 2-Benzoyloxy-5-methylacetophenone. Collect the solid by vacuum filtration and wash.[5][7]

-

Rearrangement: Dissolve the dried ester from the previous step in pyridine and add powdered potassium hydroxide (B78521) (KOH). Heat the mixture to approximately 50°C for 20-30 minutes. The formation of a potassium salt of the diketone may be observed. Cool the mixture and acidify with aqueous acetic acid to precipitate the 1,3-diketone intermediate. Collect the solid by filtration.[5]

-

Cyclodehydration: Dissolve the crude 1,3-diketone intermediate in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture in a boiling water bath for approximately 1 hour. Pour the hot reaction mixture onto crushed ice. The final product, this compound, will precipitate. Collect the crude product by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol to obtain the purified compound.[5][7]

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[8] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[8][9]

-

Apparatus Setup: Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (118-123°C).[10]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

-

Record the temperature (T₁) at which the first drop of liquid appears.[11]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[11]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Determination of Water Solubility

As this compound has limited water solubility, the Flask Method described in OECD Guideline 105 is appropriate.[12][13]

Methodology (Flask Method - OECD 105):

-

Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[13][14]

-

Phase Separation: After agitation, the mixture is allowed to stand at the same constant temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration, ensuring no solid particles are carried over.[12]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophore in the flavone structure.[1][12]

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results. The final water solubility is reported as the average concentration.

Mechanism of Action & Signaling Pathway

This compound is known to act on the central nervous system, specifically by modulating the function of γ-aminobutyric acid type A (GABAᴀ) receptors.[3] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.

The primary mechanism of action for this compound is as a positive allosteric modulator of the GABAᴀ receptor.[1][3] This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the receptor's response to GABA. When GABA binds, the receptor's intrinsic chloride (Cl⁻) channel opens, allowing Cl⁻ ions to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound potentiates this effect, leading to increased neuronal inhibition.

Importantly, its action is described as flumazenil-insensitive, indicating that it does not bind to the classical benzodiazepine (B76468) site on the GABAᴀ receptor.[3][15]

References

- 1. CAS 29976-75-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Methylated Flavones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated flavones, a unique subclass of flavonoids, are gaining significant attention within the scientific community due to their enhanced bioavailability and potent pharmacological activities. Unlike their hydroxylated counterparts, the methylation of flavones dramatically increases their metabolic stability, facilitating greater absorption and efficacy. This technical guide provides a comprehensive overview of the discovery of methylated flavones, their natural distribution, and detailed methodologies for their extraction, isolation, and analysis. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering insights for future research and drug development.

Discovery and Significance of Methylated Flavones

The discovery of methylated flavones as potent bioactive molecules arose from the need to overcome the low oral bioavailability of common dietary flavonoids.[1] While flavonoids demonstrated promising therapeutic potential in vitro, their efficacy in vivo was often limited by extensive metabolism in the intestine and liver.[2] Methylation of the free hydroxyl groups on the flavone (B191248) structure was identified as a key natural modification that significantly enhances metabolic stability by preventing conjugation reactions, leading to improved intestinal absorption and higher plasma concentrations.[2] This increased bioavailability, coupled with potent intrinsic activity, positions methylated flavones as promising candidates for pharmaceutical and nutraceutical applications.[3][4]

Natural Sources and Distribution

Methylated flavones are predominantly found in the plant kingdom, with citrus fruits being a particularly rich source.[3] The peels of oranges, tangerines, and mandarins contain high concentrations of polymethoxylated flavones such as nobiletin, tangeretin (B192479), and sinensetin.[5][6][7] Other notable plant sources include certain herbs and medicinal plants. For instance, the Brassicaceae family is known to contain bioactive methylated flavone regioisomers.[3][8] The concentration of these compounds can vary significantly depending on the plant species, cultivar, geographical origin, and stage of maturity.[6]

Data Presentation: Quantitative Analysis of Methylated Flavones in Natural Sources

The following tables summarize the concentrations of prominent methylated flavones found in various plant materials. This data is crucial for selecting optimal sources for extraction and for standardizing research protocols.

Table 1: Concentration of Tangeretin in Citrus Peels

| Citrus Species | Variety | Tangeretin Content (mg/100g fresh weight) | Reference |

| Tangerine | Dancy | 182.8 | [5] |

| Mandarin Orange | King | 40.6 | [5] |

| Grapefruit | Duncan | 15.0 | [5] |

| Tangor | Temple Orange | 8.8 | [5] |

| Citrus reticulata Blanco | - | 174.94 (µ g/100g ) | |

| Citrus reticulata Kinnow | - | 84.03 (µ g/100g ) |

Table 2: Concentration of Nobiletin in Citrus Peels

| Citrus Species | Variety/Source | Nobiletin Content | Reference |

| Orange Peel Oil | - | 1.50 g/L | [6] |

| King Tangerine | - | 0.60 g/L | [6] |

| Orange | - | 0.50 g/L | [6] |

| Clementine Tangerine | - | 0.40 g/L | [6] |

| Orange Peels (China) | - | 7.79 mg/g (dried) | [6] |

| Orange Peels (California) | - | 0.43 mg/g (dried) | [6] |

| Citrus reticulata Blanco | - | 438.9 (µ g/100g ) | |

| Citrus reticulata Kinnow | - | 336.39 (µ g/100g ) |

Table 3: Concentration of Sinensetin in Plant Sources

| Plant Source | Extraction/Analysis Method | Sinensetin Content | Reference |

| Citrus reticulata | Sephadex LH-20 column chromatography and preparative TLC | 23.4 mg from 100 mg ethyl acetate (B1210297) extract | [7][9] |

| Citrus reticulata Peels | Silica (B1680970) gel column chromatography | 38.8 mg from 500 g dry weight | [7][9] |

| Citrus reticulata | HSCCC and preparative HPLC | 27.7 mg | [7][9] |

| Sweet Portuguese Oranges (Newhall variety) | Supercritical fluid technology and HPLC-UV/DAD | 17.36 mg/g in polymethoxyflavone-enriched extract | [7][9] |

| Citrus sinensis Peels | - | 13.4 mg from 955 g dried peels | [7][9] |

Table 4: Concentration of Other Methylated Flavones

| Methylated Flavone | Plant Source | Concentration | Reference |

| 5,7,4′-trihydroxy-3′-methoxyflavone | Coronopus didymus | At least 1.60 mg per 10 g plant material | [3][8] |

| Eupatorin | Eupatorium perfoliatum | Present, but quantitative data is limited | [10] |

Experimental Protocols

Extraction of Methylated Flavones from Plant Material

The choice of extraction method is critical for obtaining high yields of methylated flavones. Due to their relatively non-polar nature compared to flavonoid glycosides, solvents such as methanol (B129727), ethanol (B145695), and acetone (B3395972) are effective.[11][12] Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages in terms of efficiency and reduced solvent consumption.[12][13]

Protocol 1: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the plant material (e.g., citrus peels) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Prepare a 70% ethanol solution.

-

Extraction Process:

-

Weigh 1 g of the powdered plant material and place it in a beaker.

-

Add 20 mL of the 70% ethanol solution (solid-to-solvent ratio of 1:20).

-

Place the beaker in an ultrasonic bath.

-

Sonication is to be carried out at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.[13]

-

-

Separation: After sonication, separate the extract from the solid residue by filtration using Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

-

Concentration: The supernatant containing the methylated flavones can be concentrated using a rotary evaporator under reduced pressure.

Protocol 2: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Prepare the plant material as described in the UAE protocol.

-

Solvent Selection: Prepare an 80% methanol solution.

-

Extraction Process:

-

Weigh 0.5 g of the powdered plant material into a microwave extraction vessel.

-

Add 20 mL of the 80% methanol solution.

-

Seal the vessel and place it in the microwave extraction system.

-

Set the microwave power to 400 W and the extraction time to 5 minutes at a temperature of 80°C.

-

-

Separation and Concentration: Follow the same procedure as described in the UAE protocol.

Isolation and Purification by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of methylated flavones from crude extracts.[14] Silica gel and Sephadex LH-20 are common stationary phases.[7][9][14]

Protocol 3: Column Chromatography on Silica Gel

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane (B92381) and pour it into a glass column to create a packed bed.

-

Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Analysis: Combine fractions containing the desired methylated flavone and concentrate them. The purity can be assessed by HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the identification and quantification of methylated flavones.[5][15] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water.[16]

Protocol 4: HPLC Analysis of Methylated Flavones

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).[16]

-

Mobile Phase: A gradient elution is often employed. For example, a starting mobile phase of 50% methanol in water, gradually increasing to 100% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 330 nm.[5]

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a series of standard solutions of the target methylated flavone (e.g., nobiletin, tangeretin) of known concentrations in the mobile phase.

-

Quantification: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the sample extract and determine the concentration of the methylated flavone by comparing its peak area to the calibration curve.[15]

Key Signaling Pathways Modulated by Methylated Flavones

Methylated flavones exert their biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of diseases like cancer and inflammation.[17][18]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] Flavones, including their methylated derivatives, have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[17]

Caption: Inhibition of the NF-κB signaling pathway by methylated flavones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[19] Flavonoids can modulate this pathway to exert anti-inflammatory and anti-cancer effects.[19][[“]]

Caption: Modulation of the MAPK signaling pathway by methylated flavones.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation.[21] Its dysregulation is often implicated in cancer. Nobiletin and tangeretin have been shown to inhibit this pathway, contributing to their anti-cancer properties.[21][22][23]

Caption: Inhibition of the PI3K/Akt signaling pathway by methylated flavones.

Conclusion and Future Directions

Methylated flavones represent a promising class of natural compounds with significant therapeutic potential. Their enhanced bioavailability addresses a key limitation of many other flavonoids. The detailed protocols provided in this guide offer a foundation for researchers to explore the rich natural sources of these compounds and to conduct further investigations into their mechanisms of action. Future research should focus on clinical trials to validate the efficacy of methylated flavones in human health and disease, as well as on exploring synergistic effects with other therapeutic agents. The continued study of these fascinating molecules holds great promise for the development of novel, effective, and safe therapies.

References

- 1. avensonline.org [avensonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. herbalmateriamedica.wordpress.com [herbalmateriamedica.wordpress.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 15. Avens Publishing Group - Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy [avensonline.org]

- 16. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. Nobiletin, a citrus flavonoid, suppresses invasion and migration involving FAK/PI3K/Akt and small GTPase signals in human gastric adenocarcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

spectroscopic characterization of 6-Methylflavone (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Methylflavone, a methylated flavone (B191248) derivative of interest in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆, 600 MHz) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12 | m | 2H | H-2', H-6' |

| 7.94 | s | 1H | H-5 |

| 7.67 | s | 2H | H-7, H-8 |

| 7.63 | m | 3H | H-3', H-4', H-5' |

| 6.88 | s | 1H | H-3 |

| 2.50 | s | 3H | 6-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Acetone-d₆, 151 MHz) [2][3]

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | C-4 |

| 163.8 | C-2 |

| 155.4 | C-8a |

| 136.1 | C-6 |

| 135.9 | C-8 |

| 132.8 | C-1' |

| 132.4 | C-4' |

| 130.0 | C-3', C-5' |

| 127.2 | C-2', C-6' |

| 125.3 | C-5 |

| 124.5 | C-4a |

| 119.0 | C-7 |

| 107.8 | C-3 |

| 20.9 | 6-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1640 | Strong | C=O Stretch (γ-pyrone) |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1220 | Medium | C-O-C Stretch (ether) |

| ~840 | Strong | C-H Bending (out-of-plane) |

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Positive | 237.1 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). For the data presented, acetone-d₆ was used.[1][2][3]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (acetone-d₆ at δ 2.05 ppm).

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (acetone-d₆ at δ 29.84 and 206.26 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Operate the ESI source in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas temperature of 250-350°C.

-

Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

6-Methylflavone as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methylflavone as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It delves into the mechanism of action, subtype selectivity, and quantitative pharmacological data associated with this compound and related flavonoids. Detailed experimental protocols for key assays, including two-electrode voltage clamp (TEVC) and radioligand binding assays, are provided to facilitate further research. Furthermore, this guide explores the structure-activity relationships of flavone (B191248) derivatives and the potential in vivo effects of these compounds. Visual diagrams of the core signaling pathway and experimental workflows are included to enhance understanding.

Introduction: The GABA-A Receptor and Allosteric Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] The receptor is a pentameric structure composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ), with the most common stoichiometry in the brain being two α, two β, and one γ subunit.[3]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site (an allosteric site) and enhance the receptor's response to GABA.[4] This can manifest as an increase in the frequency or duration of channel opening, leading to a greater inhibitory effect.[5] Well-known examples of GABA-A receptor PAMs include benzodiazepines and barbiturates, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[2]

This compound: A Flavonoid Modulator

Flavonoids are a class of naturally occurring polyphenolic compounds that have been shown to interact with the GABA-A receptor. This compound, a synthetic flavonoid derivative, has been identified as a positive allosteric modulator of GABA-A receptors.[4] Unlike classical benzodiazepines, this compound's modulatory effect is insensitive to the benzodiazepine (B76468) antagonist flumazenil, indicating that it acts at a different allosteric site.[4]

Mechanism of Action

This compound enhances the GABA-induced chloride current at specific GABA-A receptor subtypes. This potentiation of the GABAergic response underlies its potential pharmacological effects. The interaction of this compound with the receptor increases the efficacy of GABA, meaning that a given concentration of GABA produces a larger inhibitory current in the presence of the modulator.

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation by this compound.

Quantitative Pharmacological Data

The positive allosteric modulatory effects of this compound and its analogs have been quantified using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific recombinant GABA-A receptor subtypes.

Table 1: Potentiation of GABA-A Receptor Subtypes by this compound and Related Flavonoids

| Compound | Receptor Subtype | EC50 (µM) | Maximum Potentiation (%) | Reference |

| This compound | α1β2γ2L | - | 183 ± 39 | [6] |

| This compound | α2β2γ2L | - | 183 ± 39 | [6] |

| 6-Methylflavanone | α1β2γ2L | 22 | 120 | [6] |

| 6-Methylflavanone | α2β2γ2L | 10 | 417 | [6] |

| 6-Methylflavanone | α1β2 | 6 | 130 | [6] |

| 3-OH-2'MeO-6MF | α1β2γ2L | 38-106 | - | [3] |

| 3-OH-2'MeO-6MF | α2β2γ2L | 38-106 | - | [3] |

| 3-OH-2'MeO-6MF | α4β2δ | 1.4-2.5 | 105 (agonist) | [3] |

| 3-OH-2'MeO-6MF | α4β1δ | - | 61 (partial agonist) | [3] |

Note: '-' indicates data not reported in the cited literature. Maximum potentiation is of the EC10-20 GABA response.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the methodology for assessing the modulatory effects of this compound on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABA-A receptor subunits (α, β, γ)

-

Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5[7]

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

-

GABA and this compound stock solutions

Procedure:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the injected oocytes in OR2 solution at 18°C for 2-4 days to allow for receptor expression.[8]

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with OR2 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]

-

Drug Application:

-

Establish a stable baseline current in OR2.

-

Apply a concentration of GABA that elicits a small, reproducible current (EC10-20).

-

After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Perform a thorough washout between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percentage potentiation using the formula: [((I_GABA+6MF / I_GABA) - 1) * 100], where I_GABA+6MF is the current in the presence of GABA and this compound, and I_GABA is the control GABA current.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor, using [³H]flunitrazepam as the radioligand.

Materials:

-

Rat brain membranes (or membranes from cells expressing recombinant GABA-A receptors)

-

[³H]Flunitrazepam

-

Unlabeled diazepam (for non-specific binding)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat whole brains (excluding cerebellum) in an appropriate buffer. Perform a series of centrifugations to isolate the cell membrane fraction. Resuspend the final membrane pellet in the assay buffer.[9]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [³H]Flunitrazepam (e.g., 1 nM) + assay buffer.

-

Non-specific Binding (NSB): Membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).[9]

-

Competition: Membranes + [³H]Flunitrazepam + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flunitrazepam).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Structure-Activity Relationships (SAR)

The chemical structure of flavonoids plays a crucial role in their activity at the GABA-A receptor. Studies on various flavone derivatives have revealed key structural features that influence their potency and efficacy.

-

Substitution at the 6-position: The presence of a methyl group at the 6-position, as in this compound, is an important determinant of its positive modulatory activity.[1] Other substitutions at this position, such as a hydroxyl group (as in 6-hydroxyflavone), can also confer subtype-selective modulatory effects.[1]

-

Saturation of the C2-C3 double bond: The saturation of the double bond between carbons 2 and 3 of the C ring, converting a flavone to a flavanone (B1672756) (e.g., 6-methylflavanone), can significantly alter the efficacy and subtype selectivity. 6-Methylflavanone, for instance, shows greater efficacy at α2-containing receptors compared to α1-containing receptors, a selectivity not observed with this compound.[6]

-

Other substitutions: Hydroxylation and methoxylation at various positions on the A and B rings can also impact the affinity and modulatory profile of flavonoids at the GABA-A receptor.[10]

In Vivo Effects and Pharmacokinetics

Preclinical Evidence of Anxiolytic and Sedative Effects

In vivo studies in animal models have demonstrated the potential anxiolytic and sedative effects of this compound derivatives. For example, 2'-methoxy-6-methylflavone has been shown to exhibit anxiolytic-like effects in the elevated plus-maze and light/dark box tests in mice, with sedative effects observed at higher doses.[11][12] These behavioral effects are consistent with the positive allosteric modulation of GABA-A receptors.

Pharmacokinetics and Metabolism

The bioavailability and metabolism of flavonoids are critical factors for their potential therapeutic use. Methoxyflavones, including this compound, are generally expected to have low oral bioavailability due to first-pass metabolism in the liver and intestines.[13]

-

Phase I Metabolism: The primary metabolic pathways for methoxyflavones are O-demethylation and hydroxylation, mediated by cytochrome P450 enzymes.[13]

-

Phase II Metabolism: The resulting hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.

Further pharmacokinetic studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel GABA-A receptor positive allosteric modulators. Its flumazenil-insensitivity suggests a mechanism of action distinct from classical benzodiazepines, which may offer a different therapeutic profile. The ability to modify the flavonoid structure to achieve subtype selectivity, as demonstrated with 6-methylflavanone, opens avenues for designing compounds with more targeted effects, potentially separating anxiolytic properties from sedative side effects.

Future research should focus on:

-

Elucidating the precise binding site of this compound on the GABA-A receptor.

-

Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity.

-

Performing detailed in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of this compound and its derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and related flavonoids as a novel class of GABA-A receptor modulators.

References

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. benchchem.com [benchchem.com]

- 3. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. 6-Methylflavanone, a more efficacious positive allosteric modulator of gamma-aminobutyric acid (GABA) action at human recombinant alpha2beta2gamma2L than at alpha1beta2gamma2L and alpha1beta2 GABA(A) receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-electrode voltage-clamp technique [bio-protocol.org]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. mdpi.com [mdpi.com]

- 11. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Role of 6-Methylflavone in Plant Defense: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific role of 6-methylflavone in plant defense is limited. This guide synthesizes current knowledge on flavonoid and methylated flavonoid biochemistry, plant defense signaling, and relevant experimental methodologies to build a comprehensive overview of the putative role of this compound. Data and pathways for closely related compounds are presented as illustrative examples.

Executive Summary

Flavonoids are a diverse class of secondary metabolites crucial for plant survival, acting as signaling molecules, pigments, and antimicrobial agents. Methylation of the flavonoid core, as seen in this compound, can enhance their lipophilicity and biological activity, potentially increasing their efficacy in plant defense. This technical guide explores the hypothesized role of this compound in protecting plants against pathogens and herbivores. It covers the biosynthesis of flavonoids, the influence of key defense hormones such as jasmonic acid and salicylic (B10762653) acid, and the potential mechanisms of action. While specific quantitative data for this compound is scarce, this paper provides context through data from other methylated flavonoids and outlines the experimental protocols necessary to investigate its role further.

Biosynthesis of Flavonoids and the Role of Methylation

Flavonoids are synthesized via the phenylpropananoid pathway. The core pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA to form a chalcone (B49325) scaffold, which is then isomerized into a flavanone. Flavanones are precursors to various flavonoid classes, including flavones. The introduction of a methyl group, such as in this compound, is typically a late-stage modification catalyzed by O-methyltransferases (OMTs).

Methylation can alter the biological activity of flavonoids. For instance, O-methylated flavonoids in maize have been shown to possess antifungal properties.[1] This modification may enhance the ability of the compound to cross cell membranes, increasing its toxicity to pathogens.

Putative Role in Plant Defense Against Pathogens

Flavonoids can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[2][3] The antifungal activity of flavonoids is structure-dependent. While some studies suggest that unsubstituted flavones show the strongest activity, others have found that methylated flavonoids exhibit a potent antifungal effect.[4] The mechanism of action can involve the disruption of microbial membranes, inhibition of spore germination, and interference with pathogen enzymes.[4]

Quantitative Data on Antifungal Activity of Methylated Flavonoids

| Compound | Pathogen | Bioassay | Result | Reference |

| Xilonenin (O-dimethyl-2-hydroxynaringenin) | Fusarium graminearum | In vitro growth inhibition | Significant dose-dependent reduction in growth | [5] |

| Xilonenin (O-dimethyl-2-hydroxynaringenin) | Fusarium verticillioides | In vitro growth inhibition | Significant reduction in growth at 100 µg/mL | [5] |

| Genkwanin (O-methylflavonoid) | Fusarium verticillioides | In vitro growth inhibition | Negative effect on growth | [1] |

| Genkwanin (O-methylflavonoid) | Rhizopus microsporus | In vitro growth inhibition | Strong dose-dependent activity | [1] |

| Polymethoxylated Flavonoids (PMFs) Mix | Penicillium italicum | Minimum Inhibitory Concentration (MIC) | 62.5 mg L⁻¹ | [6] |

| Polymethoxylated Flavonoids (PMFs) Mix | Penicillium italicum | Minimum Fungicidal Concentration (MFC) | 250 mg L⁻¹ | [6] |

| 6-Methylcoumarin | Valsa mali | Mycelial growth inhibition | EC₅₀ = 185.49 mg/L | [7] |

| 6-Methylcoumarin | Valsa mali | Spore germination inhibition | EC₅₀ = 54.62 mg/L | [7] |

Putative Role in Plant Defense Against Herbivores

Flavonoids can deter insect feeding and reduce their growth and fecundity.[8][9][10][11] They can act as antifeedants, toxins, or disrupt the insect's digestive processes. A recent study on the cotton aphid, Aphis gossypii, demonstrated that several flavonoids, including kaempferol, genistein, luteolin, and apigenin, had a strong deterrent effect on aphid settling.[9][10]

Quantitative Data on Insecticidal Activity of Flavonoids

While no specific data for this compound was found, the following table presents data for other flavonoids against insect pests, illustrating the potential for this class of compounds.

| Compound | Insect Pest | Bioassay | Result | Reference |

| Kaempferol | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |

| Genistein | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |

| Luteolin | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |

| Apigenin | Aphis gossypii | Settling deterrence | Deterrence Index > 30% | [9][10] |

| Various Flavonoids | Various Insects | Lethal Dose (LD₅₀), Lethal Concentration (LC₅₀) | Varies by compound and insect | [8] |

Signaling Pathways in this compound-Mediated Defense

The biosynthesis of defense-related flavonoids is often regulated by plant signaling hormones such as jasmonic acid (JA) and salicylic acid (SA).[12][13][14][15][16][17] These hormones are produced in response to pathogen attack or herbivory and trigger a cascade of gene expression changes, leading to the production of defense compounds.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Elicitors, such as chitosan (B1678972) or components from pathogen cell walls, can trigger the JA and SA signaling pathways.[18][19][20][21][22] This leads to the activation of transcription factors that upregulate genes encoding enzymes of the flavonoid biosynthetic pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS).[12][14][23] It is plausible that these pathways also regulate the specific O-methyltransferases responsible for the synthesis of this compound.

Caption: Hypothesized Salicylic Acid (SA) signaling pathway inducing this compound biosynthesis.

Caption: Hypothesized Jasmonic Acid (JA) signaling pathway inducing this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a general method for the extraction and quantification of flavonoids from plant leaves, which can be adapted for this compound.

Caption: Workflow for the extraction and quantification of this compound.

Detailed Methodology:

-

Sample Preparation: Freshly harvested plant leaves are immediately frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: A known weight of the powdered tissue (e.g., 100 mg) is suspended in an appropriate solvent (e.g., 80% methanol) in a microcentrifuge tube. The suspension is sonicated for 30 minutes at room temperature.

-

Clarification: The mixture is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

-

Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-DAD/MS Analysis: The filtered extract is analyzed using a High-Performance Liquid Chromatography system coupled with a Diode-Array Detector (HPLC-DAD) and a Mass Spectrometer (MS).[24][25][26][27][28]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol (B129727) or acetonitrile.

-

Detection: DAD is used for quantification by comparing the peak area at the maximum absorbance wavelength for this compound with a standard curve. MS is used for confirmation of the compound's identity based on its mass-to-charge ratio.

-

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the plant extract is determined by interpolating its peak area from the standard curve.

In Vitro Antifungal Bioassay

This protocol describes a method to assess the direct antifungal activity of this compound against a plant pathogenic fungus.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of Polymethoxylated Flavonoids (PMFs)-Loaded Citral Nanoemulsion against Penicillium italicum by Causing Cell Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids as Insecticides in Crop Protection—A Review of Current Research and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii [frontiersin.org]

- 11. Evaluating the Effects of Flavonoids on Insects: Implications for Managing Pests Without Harming Beneficials | MDPI [mdpi.com]

- 12. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]

- 13. Ethylene mediates the branching of the jasmonate‐induced flavonoid biosynthesis pathway by suppressing anthocyanin biosynthesis in red Chinese pear fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Jasmonate-induced changes in flavonoid metabolism in barley (Hordeum vulgare) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hort [journals.ashs.org]

- 18. Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Chemical Elicitor-Induced Modulation of Antioxidant Metabolism and Enhancement of Secondary Metabolite Accumulation in Cell Suspension Cultures of Scrophularia kakudensis Franch | Semantic Scholar [semanticscholar.org]

- 23. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 28. scielo.br [scielo.br]

Preliminary Cytotoxicity Screening of 6-Methylflavone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in oncological research for their potential as anticancer agents. Their diverse chemical structures contribute to a wide range of biological activities, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. 6-Methylflavone, a derivative of the flavone (B191248) backbone, is a subject of interest for its potential cytotoxic effects on cancer cells. The methylation of the flavone structure can enhance metabolic stability and membrane transport, potentially increasing its bioavailability and efficacy.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing potential mechanisms of action to guide further research and development.

Disclaimer: Publicly available data on the specific cytotoxicity of this compound across a wide range of cancer cell lines is limited. Therefore, this guide incorporates data from structurally related compounds, such as 6-methoxyflavone (B191845) and other C-methylated flavones, to provide a comprehensive framework for experimental design and data interpretation. All data derived from related compounds will be clearly indicated.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The primary goal of a preliminary cytotoxicity screening is to determine the concentration at which a compound inhibits cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the available cytotoxic data for this compound and its structurally related analogs.

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | Assay | Duration | Key Findings (IC50 / Effects) | Reference |

| This compound | RAW 264.7 (Murine Macrophage) | Not Specified | Not Specified | Exhibited some cytotoxicity at higher concentrations during anti-inflammatory studies. | [1] |

Table 2: Cytotoxicity Data for Structurally Related Methoxyflavones (for reference)

| Compound | Cell Line | Cancer Type | Assay | Duration (hours) | IC50 (µM) | Reference |

| 6-Methoxyflavone | HeLa | Cervical Cancer | MTT | 72 | 55.31 | |

| 6-Methoxyflavone | C33A | Cervical Cancer | MTT | 72 | 109.57 | |

| 6-Methoxyflavone | SiHa | Cervical Cancer | MTT | 72 | 208.53 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's cytotoxic potential. The following sections outline standard methodologies for the in vitro screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines representing various tumor types should be selected (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, etc.). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.

-